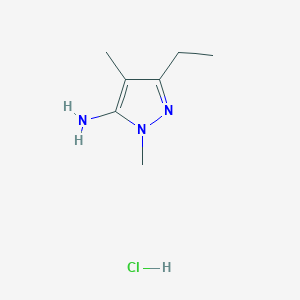

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride” is a chemical compound. It is a derivative of carboxylic acid and can be used as an intermediate in organic synthesis .

Molecular Structure Analysis

The molecular formula of “6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride” is C5H3ClN2O2 . The molecular weight is 158.544 g/mol .Aplicaciones Científicas De Investigación

Chemical Stability and Biological Activity

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride has been explored as a core structure in the development of pharmaceutical compounds. The modification of its structure, particularly by introducing various substituents, has been found to significantly impact its biological activity and chemical stability. For instance, the substitution of the N1 position on the 2-oxo-1,2-dihydropyridine ring with various groups like alkyl, aryl, and heteroaryl, has been shown to enhance metabolic stability. Specifically, 2-pyridyl substituents have improved cellular permeability due to their capacity to form intramolecular hydrogen bonds. This structural alteration has been a crucial factor in the development of potent and selective inhibitors for therapeutic targets such as Tyk2 JH2, demonstrating the compound's importance in medicinal chemistry (Liu et al., 2019).

Synthesis and Chemical Properties

The compound's utility is not limited to pharmaceutical applications; it also plays a significant role in chemical synthesis and material science. Research has explored the synthesis of various heterocyclic compounds using 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride as a precursor or intermediate. The compound's reactivity, especially in forming bonds with various functional groups, has been harnessed to synthesize diverse heterocyclic structures. These synthesized compounds have shown a wide range of biological activities, further underlining the compound's versatility and importance in chemical research (Ashok et al., 2006).

Electrochemical Behavior

The electrochemical properties of derivatives of 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride have been a subject of study, providing insights into their stability and reactivity under various conditions. For example, research into the electrochemical behavior of 1,2-dihydropyridazine-3,6-dione has revealed its instability and propensity for oxidative ring cleavage, leading to the formation of maleic acid. Understanding these properties is crucial for the development of electrochemical sensors and devices, as well as for predicting the compound's behavior in biological systems (Varmaghani & Nematollahi, 2011).

Propiedades

IUPAC Name |

6-oxo-1H-pyridazine-3-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-5(10)3-1-2-4(9)8-7-3/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRROQKJGDKYZDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NN=C1C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587447 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |

CAS RN |

57658-96-5 |

Source

|

| Record name | 6-Oxo-1,6-dihydropyridazine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)

![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317424.png)

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)